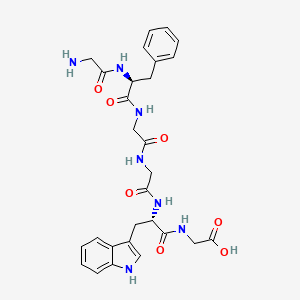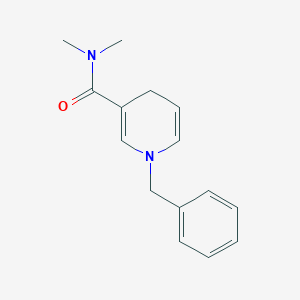![molecular formula C9H20OSi B14613851 Silane, trimethyl[(1-methylenepentyl)oxy]- CAS No. 60585-82-2](/img/structure/B14613851.png)
Silane, trimethyl[(1-methylenepentyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[(1-methylenepentyl)oxy]- is an organosilicon compound with the molecular formula C9H20OSi. This compound consists of a silane group bonded to a trimethyl group and a (1-methylenepentyl)oxy group. It is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(1-methylenepentyl)oxy]- typically involves the reaction of trimethylsilane with an appropriate (1-methylenepentyl)oxy precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(1-methylenepentyl)oxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[(1-methylenepentyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The trimethyl and (1-methylenepentyl)oxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Silane, trimethyl[(1-methylenepentyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[(1-methylenepentyl)oxy]- involves its interaction with various molecular targets. The compound can form stable bonds with oxygen and fluorine atoms, making it useful in applications requiring strong and durable chemical bonds. The pathways involved in its reactions include nucleophilic substitution and radical-mediated processes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler silane compound with similar reactivity but lacking the (1-methylenepentyl)oxy group.
Phenylsilane: Contains a phenyl group instead of the (1-methylenepentyl)oxy group, leading to different chemical properties.
Trichlorosilane: A halogenated silane with distinct reactivity due to the presence of chlorine atoms.
Uniqueness
Silane, trimethyl[(1-methylenepentyl)oxy]- is unique due to the presence of the (1-methylenepentyl)oxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.
Propiedades
Número CAS |
60585-82-2 |
|---|---|
Fórmula molecular |
C9H20OSi |
Peso molecular |
172.34 g/mol |
Nombre IUPAC |
hex-1-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-6-7-8-9(2)10-11(3,4)5/h2,6-8H2,1,3-5H3 |
Clave InChI |
VLPIMARDMANELA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)





![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)



![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

